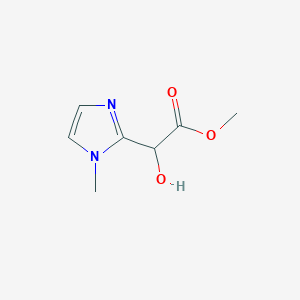
Ethyl2,2-difluoro-3-(piperazin-1-yl)propanoatedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is known for its unique structure, which includes a piperazine ring and two fluorine atoms, making it an ideal tool for various applications, including synthesis, mechanistic studies, and biochemical and physiological investigations.
Méthodes De Préparation
The synthesis of ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride involves a two-step process:
Reaction of Ethyl 2,2-difluoro-3-oxopropanoate with Piperazine: This reaction is carried out in the presence of a base, such as sodium hydroxide, to form ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate.
Formation of Dihydrochloride Salt: Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt of ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate.
Analyse Des Réactions Chimiques
Ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride is not yet fully understood. it is believed to act as a reversible inhibitor of enzymes and proteins. The compound is thought to bind to the active site of the enzyme or protein, blocking the substrate from binding and preventing the enzyme or protein from catalyzing the reaction.
Comparaison Avec Des Composés Similaires
Ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds have been studied for their antibacterial activity and have a similar piperazine ring structure.
Indole Derivatives: These compounds are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Oxadiazolopiperazine Derivatives: These compounds have shown protein kinase inhibition activity and have a similar piperazine moiety.
The uniqueness of ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride lies in its fluorinated structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H18Cl2F2N2O2 |
|---|---|
Poids moléculaire |
295.15 g/mol |
Nom IUPAC |
ethyl 2,2-difluoro-3-piperazin-1-ylpropanoate;dihydrochloride |
InChI |
InChI=1S/C9H16F2N2O2.2ClH/c1-2-15-8(14)9(10,11)7-13-5-3-12-4-6-13;;/h12H,2-7H2,1H3;2*1H |
Clé InChI |
MJQLYBJJXVBRKW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CN1CCNCC1)(F)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}aceticacid](/img/structure/B13637003.png)





![Cis-3-benzyl-1,5-dimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13637056.png)


